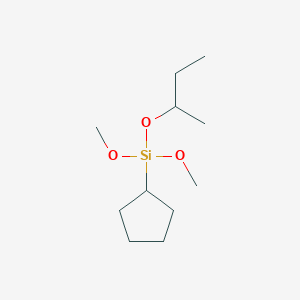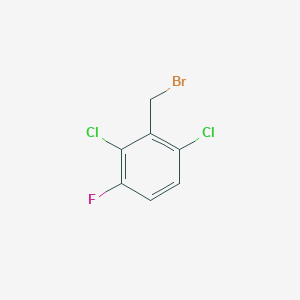
2-bromomethyl-1,3-dichloro-4-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromomethyl-1,3-dichloro-4-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromomethyl-1,3-dichloro-4-fluorobenzene typically involves the bromination of a suitable precursor. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like dichloromethane under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the precursor and brominating agent are mixed in a solvent and passed through a reactor under controlled conditions. This method ensures consistent product quality and higher yields .
Analyse Chemischer Reaktionen
Types of Reactions
2-bromomethyl-1,3-dichloro-4-fluorobenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of less halogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
2-bromomethyl-1,3-dichloro-4-fluorobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the preparation of polymers and advanced materials with specific properties.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-bromomethyl-1,3-dichloro-4-fluorobenzene involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing halogen atoms makes the benzene ring more susceptible to nucleophilic attack. The bromomethyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Bromomethyl)-1,3-dichlorobenzene
- 2-(Bromomethyl)-4-fluorobenzene
- 1,3-Dichloro-4-fluorobenzene
Uniqueness
2-bromomethyl-1,3-dichloro-4-fluorobenzene is unique due to the combination of bromine, chlorine, and fluorine atoms on the benzene ring, which imparts distinct reactivity and properties compared to other similar compounds. This unique combination allows for specific applications in organic synthesis and materials science .
Eigenschaften
Molekularformel |
C7H4BrCl2F |
|---|---|
Molekulargewicht |
257.91 g/mol |
IUPAC-Name |
2-(bromomethyl)-1,3-dichloro-4-fluorobenzene |
InChI |
InChI=1S/C7H4BrCl2F/c8-3-4-5(9)1-2-6(11)7(4)10/h1-2H,3H2 |
InChI-Schlüssel |
XBHANOGRPYYGCT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1F)Cl)CBr)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



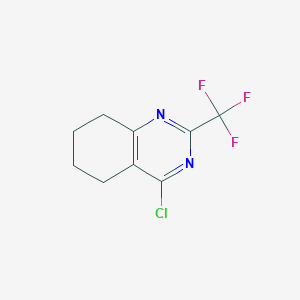
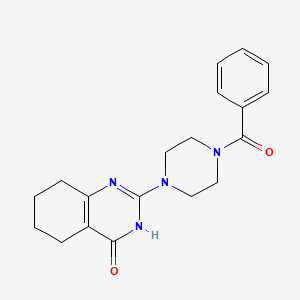
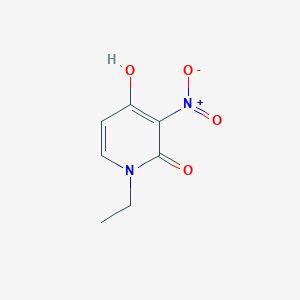

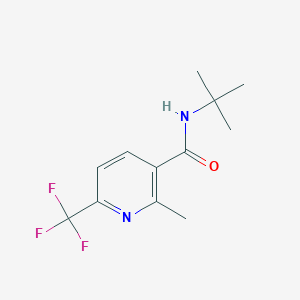
![exo-3-azabicyclo[3.1.0]hexane-6-carboxamide hydrochloride](/img/structure/B8665283.png)
![3-[4-Methoxy-3-(trifluoromethyl)phenyl]acrylic acid](/img/structure/B8665286.png)
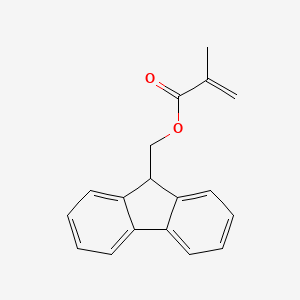
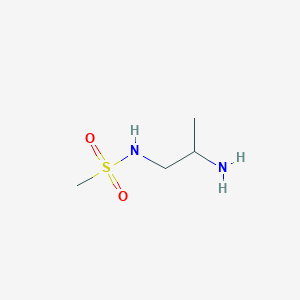
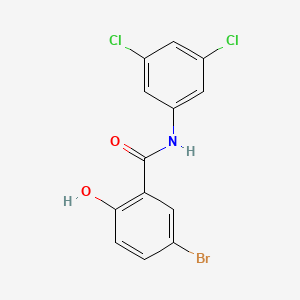
![1-[(2-Methylbut-3-yn-2-yl)oxy]-4-(trifluoromethoxy)benzene](/img/structure/B8665323.png)
![(4-Fluorophenyl)[3-(trifluoromethyl)phenyl]methanamine](/img/structure/B8665326.png)
